Methyl 5-fluoro-2,3-dihydrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group, a fluorine atom, and a dihydrobenzofuran structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of a quinone with ethyl acetyl acetate, followed by cyclization using anhydrous zinc chloride as a catalyst . Another approach includes free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . Additionally, the compound may interact with sigma receptors and histamine H₃ receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties in skin conditions.
Uniqueness
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its unique combination of a fluorine atom and a dihydrobenzofuran structure. This combination enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 |
InChI Key |
UBNRQRAQEBKNRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.